Methyl 2-amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzoate
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Overview
Description
Methyl 2-amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a methyl ester group, an amino group, and a pyrazole ring substituted with a butanoyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-methylbenzoic acid with 4-butanoyl-5-methylpyrazole under acidic or basic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 2-amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-(4-acetyl-5-methylpyrazol-1-yl)benzoate
- Methyl 2-amino-5-(4-propionyl-5-methylpyrazol-1-yl)benzoate
- Methyl 2-amino-5-(4-isobutyryl-5-methylpyrazol-1-yl)benzoate
Uniqueness
Methyl 2-amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzoate is unique due to the presence of the butanoyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
methyl 2-amino-5-(4-butanoyl-5-methylpyrazol-1-yl)benzoate |
InChI |
InChI=1S/C16H19N3O3/c1-4-5-15(20)13-9-18-19(10(13)2)11-6-7-14(17)12(8-11)16(21)22-3/h6-9H,4-5,17H2,1-3H3 |
InChI Key |
KFPMUZYKGFSMMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)N)C(=O)OC)C |
Origin of Product |
United States |
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